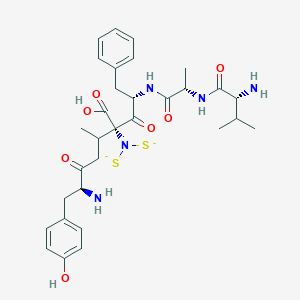
Enkephalin, pen(2,5)-ala(3)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enkephalin, pen(2,5)-ala(3)- is a type of endogenous opioid peptide that is naturally produced in the body. It belongs to the family of neuropeptides known as enkephalins, which are involved in pain regulation and other physiological processes. Enkephalin, pen(2,5)-ala(3)- has been the subject of extensive scientific research due to its potential therapeutic applications. Synthesis Method: Enkephalin, pen(2,5)-ala(3)- is synthesized through a complex process involving multiple steps. The first step involves the synthesis of the precursor molecule, which is then cleaved to produce the final product. The process is typically carried out using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. Scientific Research Application: Enkephalin, pen(2,5)-ala(3)- has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic effects, which make it a promising candidate for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions. Mechanism of Action: Enkephalin, pen(2,5)-ala(3)- exerts its effects by binding to opioid receptors in the body. There are three main types of opioid receptors: mu, delta, and kappa. Enkephalin, pen(2,5)-ala(3)- has a high affinity for the delta opioid receptor, which is involved in pain regulation and other physiological processes. Biochemical and Physiological Effects: Enkephalin, pen(2,5)-ala(3)- has a number of biochemical and physiological effects in the body. It has been shown to have analgesic effects, which make it a promising candidate for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions. Enkephalin, pen(2,5)-ala(3)- has also been shown to have effects on the immune system, including the modulation of cytokine production. Advantages and Limitations for Lab Experiments: Enkephalin, pen(2,5)-ala(3)- has several advantages for use in lab experiments. It is a naturally occurring peptide, which means that it is less likely to cause adverse effects than synthetic compounds. Additionally, it has a well-defined mechanism of action, which makes it easier to study. However, there are also limitations to its use in lab experiments. It is difficult to produce in large quantities, which can make it expensive to use. Additionally, its effects can be difficult to measure, which can make it challenging to study. Future Directions: There are several future directions for research on enkephalin, pen(2,5)-ala(3)-. One area of interest is the development of new therapeutic agents based on this peptide. Researchers are exploring the use of enkephalin, pen(2,5)-ala(3)- and other opioid peptides for the treatment of pain, inflammation, and other conditions. Another area of interest is the study of the immune-modulating effects of enkephalin, pen(2,5)-ala(3)-. Researchers are exploring the potential use of this peptide in the treatment of autoimmune diseases and other conditions that involve immune dysregulation. Finally, researchers are also exploring the use of enkephalin, pen(2,5)-ala(3)- as a tool for studying opioid receptors and other aspects of pain regulation.
特性
CAS番号 |
151608-23-0 |
|---|---|
製品名 |
Enkephalin, pen(2,5)-ala(3)- |
分子式 |
C31H41N5O7S2-2 |
分子量 |
659.8 g/mol |
IUPAC名 |
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid |
InChI |
InChI=1S/C31H41N5O7S2/c1-17(2)26(33)29(41)34-19(4)28(40)35-24(16-20-8-6-5-7-9-20)27(39)31(30(42)43,36(44)45)18(3)14-25(38)23(32)15-21-10-12-22(37)13-11-21/h5-13,17-19,23-24,26,37H,14-16,32-33H2,1-4H3,(H,34,41)(H,35,40)(H,42,43)/q-2/t18?,19-,23-,24-,26+,31-/m0/s1 |
InChIキー |
GEMNCLQIETXWPM-ALLOXMOUSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[C@@](C(C)CC(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])NC(=O)[C@@H](C(C)C)N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N |
同義語 |
(Ala(3))DPDPE 2,5-Pen-3-Ala-enkephalin enkephalin, Pen(2,5)-Ala(3)- enkephalin, Pen(2,5)-Ala(3)-, (D-Ala(3))-stereoisomer enkephalin, penicillamine(2,5)-alanyl(3)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



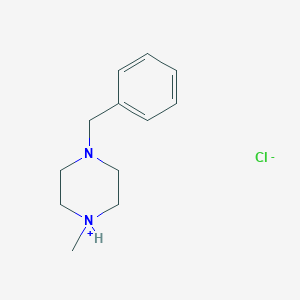
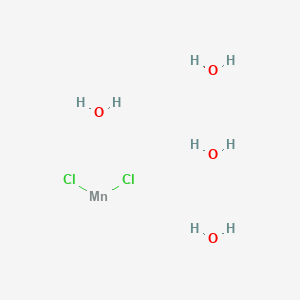
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
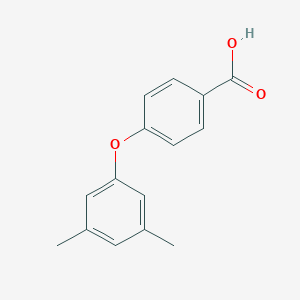
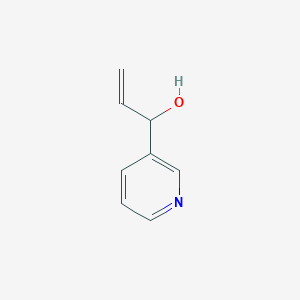
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
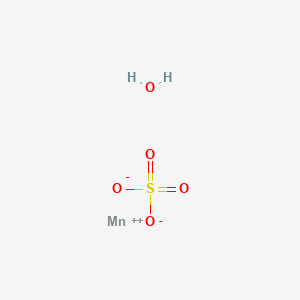
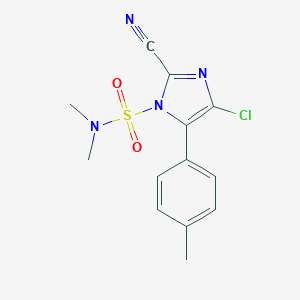



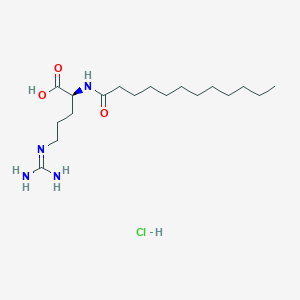
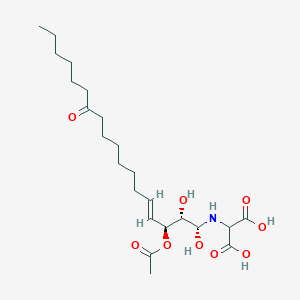
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)